N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide: is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.
Attachment of the Hydroxyphenyl Group: This step involves the reaction of the thiazolidinone intermediate with a hydroxyphenyl ethyl halide in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiazolidines and related derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide likely involves interactions with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide: can be compared to other thiazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N2O3S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S2/c1-22-19(25)17(27-20(22)26)12-14-2-6-15(7-3-14)18(24)21-11-10-13-4-8-16(23)9-5-13/h2-9,12,23H,10-11H2,1H3,(H,21,24)/b17-12- |
InChI Key |
GDFGGCVJTKNNSK-ATVHPVEESA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)O)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)O)SC1=S |
Origin of Product |
United States |
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